5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one
CAS No.: 111031-74-4
Cat. No.: VC20745735
Molecular Formula: C14H22O3S
Molecular Weight: 270.39 g/mol
* For research use only. Not for human or veterinary use.
![5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one - 111031-74-4](/images/no_structure.jpg)
CAS No. | 111031-74-4 |
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Molecular Formula | C14H22O3S |
Molecular Weight | 270.39 g/mol |
IUPAC Name | 5-(2-ethylsulfanylpropyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione |
Standard InChI | InChI=1S/C14H22O3S/c1-4-11(15)14-12(16)7-10(8-13(14)17)6-9(3)18-5-2/h9-10,15H,4-8H2,1-3H3 |
Standard InChI Key | NPPZGNKKFOCTDX-UHFFFAOYSA-N |
SMILES | CCC(=C1C(=O)CC(CC1=O)CC(C)SCC)O |
Canonical SMILES | CCC(=C1C(=O)CC(CC1=O)CC(C)SCC)O |
Chemical Identity and Structure
5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one is an organosulfur compound with distinct functional groups that contribute to its chemical reactivity and potential applications. It is primarily recognized as an intermediate compound in pesticide synthesis.
Basic Identification
The compound is uniquely identified through several chemical registry systems and structural representations:
Parameter | Value |
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CAS Number | 111031-74-4 |
Molecular Formula | C₁₄H₂₂O₃S |
Molecular Weight | 270.39 g/mol |
IUPAC Name | 5-(2-ethylsulfanylpropyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione |
InChI | InChI=1S/C14H22O3S/c1-4-11(15)14-12(16)7-10(8-13(14)17)6-9(3)18-5-2/h9-10,15H,4-8H2,1-3H3 |
The compound contains a cyclohexene ring structure with hydroxyl, ketone, and thioether functional groups strategically positioned to facilitate specific chemical transformations. The 2-propionyl group and the 5-[2-(ethylthio)propyl] substituent create a unique electronic environment that enables its participation in various chemical reactions .
Structural Features
The molecule contains several significant structural features:
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A cyclohexene ring system with a 1,3-dione arrangement
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A hydroxyl group at position 3 of the cyclohexene ring
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A propionyl substituent at position 2
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An ethylthio group attached via a propyl linker at position 5
These structural components contribute to the compound's role as a precursor in the synthesis of more complex molecules, particularly herbicides like clethodim .
Physical and Chemical Properties
5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one possesses specific physical and chemical characteristics that influence its behavior in various chemical environments and applications.
Physical Properties
The compound's computational and experimentally determined physical properties provide insight into its behavior:
Property | Value | Method |
---|---|---|
Molecular Weight | 270.39 g/mol | Computed |
Exact Mass | 270.12896573 Da | Computed |
XLogP3-AA | 3 | Computed |
Hydrogen Bond Donor Count | 1 | Computed |
Hydrogen Bond Acceptor Count | 4 | Computed |
Rotatable Bond Count | 5 | Computed |
These properties indicate a molecule with moderate lipophilicity (XLogP3 value of 3), which suggests a balance between hydrophilic and hydrophobic characteristics. The presence of one hydrogen bond donor and four acceptors indicates potential for intermolecular interactions and moderate solubility in polar solvents .
Chemical Reactivity
The functional groups present in 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one contribute to its chemical reactivity profile:
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The 1,3-dione system in the cyclohexene ring provides sites for nucleophilic addition
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The hydroxyl group at position 3 can participate in hydrogen bonding and substitution reactions
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The thioether linkage in the 2-(ethylthio)propyl group is susceptible to oxidation
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The propionyl group can undergo typical carbonyl reactions including reduction and condensation
This reactivity profile is crucial for its role as an intermediate in multistep synthetic pathways, particularly in the preparation of pesticide compounds .
Synthesis and Preparation Methods
The synthesis of 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one involves a multi-step process with specific reaction conditions and precursors.
Synthetic Pathway
According to available data, the synthesis involves a six-step reaction sequence:
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Initial reaction with triethylamine at 20-25°C for 0.25 hours, followed by heating to 55-65°C
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Reaction with sodium methylate in toluene at 50-60°C for 5 hours
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Addition of malonic acid dimethyl ester with heating at 50-60°C for 4 hours
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Reaction with DMAP and triethylamine in toluene at 80-90°C for 8 hours, maintaining pH 7
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Treatment with acetic acid and water at 60°C for 1 hour, followed by heating at 60-80°C for 5 hours
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Final reaction with hydrogen chloride in water and toluene at 40-80°C for 4 hours
This multi-step approach allows for the controlled incorporation of functional groups and the formation of the cyclohexenone scaffold.
Precursor Compounds
The synthesis likely begins with 2,4-heptadien-6-one as a starting material, as indicated in synthetic routes documented for this compound. The incorporation of the ethylthio group occurs during the synthetic sequence, contributing to the formation of the final structure .
Industrial Preparation
In industrial settings, the preparation of this compound is significant due to its role as an intermediate in the synthesis of herbicides like clethodim. Patent literature suggests ongoing refinement of synthetic methods to improve yield, purity, and cost-effectiveness in large-scale production .
Applications and Uses
5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one has specific applications centered primarily on its role in pesticide synthesis and chemical research.
Pesticide Synthesis
The compound serves as a key intermediate in the synthesis of cyclohexanedione herbicides, particularly clethodim. This class of herbicides functions by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in plants .
Clethodim is a selective post-emergence herbicide used for controlling annual and perennial grass weeds in various broadleaf crops. Its application was initially restricted to sugar beets but has since been expanded to include other crops. The maximum residue levels (MRLs) for clethodim are regulated under Regulation (EC) No 396/2005, highlighting the importance of controlled synthesis and application of these compounds .
Research Applications
In research settings, 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one is utilized to:
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Explore structure-activity relationships in herbicide development
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Study metabolic pathways of cyclohexanedione compounds
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Investigate novel synthetic routes for organosulfur compounds
Related Compound Applications
The structural similarity to other compounds such as 5-(2-ethylthio propyl)-1,3-cyclohexanedione (CAS# 87476-15-1) and connections to cloproxydim (a related herbicide) indicate a family of compounds with agricultural significance. These relationships provide context for understanding the application landscape of this chemical class .
Relationship to Other Compounds
5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one exists within a chemical family that includes several structurally related compounds with similar applications.
Structural Relatives
Several compounds share structural similarities:
Compound | CAS Number | Relationship |
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5-(2-ethylthio propyl)-1,3-cyclohexanedione | 87476-15-1 | Potential precursor lacking the propionyl and hydroxyl groups |
Clethodim | Not specified in search results | Herbicide for which this compound serves as intermediate |
Cloproxydim | 95480-33-4 | Related herbicide with 2-(1-(((3-chloro-2-propenyl)oxy)imino)butyl) substituent |
These relationships demonstrate how structural modifications influence the biological activity and application profiles within this chemical class .
Metabolic Relationships
As an intermediate in herbicide synthesis, understanding the metabolic fate of 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one and related compounds is critical for environmental and safety assessments. The EFSA review of clethodim indicates concerns about certain metabolites, suggesting that transformation products of compounds in this chemical class require careful evaluation .
Current Research and Development
Research involving 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one continues to evolve, focusing on improved synthesis methods and applications.
Synthetic Innovations
Recent research has focused on:
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Developing more efficient synthesis routes with higher yields
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Finding environmentally friendly reaction conditions
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Exploring catalytic methods to improve selectivity
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Investigating continuous flow chemistry applications for industrial scale production
These innovations aim to address the challenges associated with multi-step syntheses, including time, resource utilization, and environmental impact.
Analytical Methods
Analytical techniques for the detection and quantification of this compound and related herbicide intermediates continue to advance, with applications in:
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